molecular formula C16H14N2O4S B2645146 N-(3-acetylphenyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide CAS No. 1797730-43-8

N-(3-acetylphenyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide

Cat. No. B2645146
CAS RN: 1797730-43-8
M. Wt: 330.36
InChI Key: TZOGLRQUNPFFFU-UHFFFAOYSA-N
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Description

The compound “N-(3-acetylphenyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide” is a complex organic molecule. It contains a benzo[d]isoxazole ring, which is a type of aromatic heterocycle . It also contains a methanesulfonamide group and an acetylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzo[d]isoxazole ring, methanesulfonamide group, and acetylphenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzo[d]isoxazole ring, in particular, is a reactive moiety that can undergo various transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .

Scientific Research Applications

Structural Analysis and Conformation

One study focuses on the structural analysis of methanesulfonamide derivatives, revealing insights into the conformation of the N-H bond and its implications for biological activity. The study by Gowda, Foro, and Fuess (2007) on N-(2,3-Dichlorophenyl)methanesulfonamide shows that the amide H atom's position relative to the benzene ring plane plays a crucial role in its biological interactions, with similar findings reported for other methanesulfonanilides Gowda, Foro, & Fuess, 2007.

Photophysical Properties

Another area of research explores the photophysical properties of compounds related to N-(3-acetylphenyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide. Kauffman and Bajwa (1993) synthesized a series of 2,5-dibenzoxazolylphenols, which exhibited excited-state intramolecular proton-transfer fluorescence, indicating potential applications in detecting ionizing radiation and as fluorescence shifters Kauffman & Bajwa, 1993.

Synthetic Applications

Research on synthetic applications has led to the development of new methodologies for producing compounds with significant biological activities. For instance, the study by Arava et al. (2011) on the efficient synthesis of 3-Chloromethyl-1,2-benzisoxazoles via Modified Boekelheide Rearrangement points to the potential of such synthetic pathways in creating valuable intermediates for medicinal chemistry Arava et al., 2011.

Molecular Docking and DFT Calculations

Further research into benzenesulfonamide derivatives by Fahim and Shalaby (2019) includes molecular docking and density functional theory (DFT) calculations, highlighting the chemical reactivity and potential antitumor activity of these compounds. This study underscores the importance of structural analysis in designing molecules with specific biological activities Fahim & Shalaby, 2019.

Anion Binding Studies

The recognition properties of carboxylic acid bioisosteres, such as tetrazoles and acyl sulfonamides, have been explored for their anion-binding capabilities, offering insights into the supramolecular chemistry applications of these functional groups. Pinter et al. (2011) demonstrate that these highly acidic N-H functional groups can serve as competent anion binders, suggesting their utility in designing new supramolecular structures Pinter, Jana, Courtemanche, & Hof, 2011.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it would interact with biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Proper handling and disposal methods should be followed to ensure safety .

Future Directions

Future research could focus on elucidating the properties and potential applications of this compound. This could involve studying its synthesis, reactivity, and biological activity .

properties

IUPAC Name

N-(3-acetylphenyl)-1-(1,2-benzoxazol-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-11(19)12-5-4-6-13(9-12)18-23(20,21)10-15-14-7-2-3-8-16(14)22-17-15/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOGLRQUNPFFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide

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